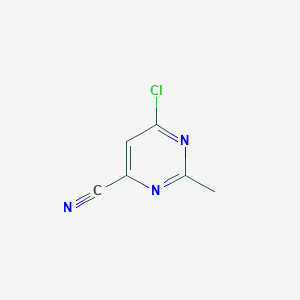

6-Chloro-2-methylpyrimidine-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-methylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c1-4-9-5(3-8)2-6(7)10-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZFSEQCFIUHFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192064-60-0 | |

| Record name | 6-chloro-2-methylpyrimidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylpyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-2-methylpyrimidine-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is structured to provide not only procedural details but also the underlying scientific rationale for the experimental choices, ensuring a thorough understanding for researchers and drug development professionals.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine scaffolds are of immense interest in pharmaceutical sciences due to their presence in a wide array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents. The specific substitution pattern of this compound, featuring a chloro group, a methyl group, and a cyano group, makes it a versatile intermediate for the synthesis of more complex molecular architectures. The chloro and cyano functionalities serve as reactive handles for further chemical modifications, such as nucleophilic substitution and cycloaddition reactions, enabling the exploration of diverse chemical space in drug discovery programs.

Strategic Synthesis: A Multi-step Approach

The synthesis of this compound is most effectively achieved through a strategic multi-step process, commencing from readily available starting materials. This approach allows for a high degree of control over the introduction of each functional group.

A plausible and efficient synthetic pathway involves a three-step sequence:

-

Condensation: Formation of the pyrimidine ring.

-

Chlorination: Introduction of the chloro substituents.

-

Selective Cyanation: Introduction of the carbonitrile functionality.

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

The synthesis commences with the condensation of dimethyl malonate and acetamidine hydrochloride in the presence of a strong base, such as sodium methoxide in methanol. This reaction proceeds via a well-established mechanism for pyrimidine ring formation.

Experimental Protocol:

-

Under an inert atmosphere, sodium methoxide is added to methanol in a reaction vessel cooled in an ice bath.

-

A solution of dimethyl malonate in methanol is then added dropwise, followed by the addition of acetamidine hydrochloride.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in water.

-

Acidification of the aqueous solution with a mineral acid (e.g., HCl) to a pH of 1-2 leads to the precipitation of the product.

-

The solid is collected by filtration, washed with water, and dried to yield 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

The dihydroxy pyrimidine is then converted to the corresponding dichloro derivative. While traditional chlorinating agents like phosphorus oxychloride (POCl₃) can be used, a more modern and often safer approach involves the use of triphosgene in the presence of a tertiary amine base like N,N-diethylaniline.[1] This method avoids the harsh and corrosive nature of POCl₃.

Experimental Protocol:

-

To a solution of 4,6-dihydroxy-2-methylpyrimidine in an inert solvent such as dichloroethane, N,N-diethylaniline is added.

-

The mixture is heated to reflux, and a solution of triphosgene in dichloroethane is added dropwise.

-

The reaction is maintained at reflux for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon cooling, the reaction mixture is washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure 4,6-dichloro-2-methylpyrimidine.

Step 3: Selective Cyanation to this compound

The final and most critical step is the selective nucleophilic substitution of one of the chloro groups with a cyanide ion. The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring have different reactivities. The C4 position is generally more susceptible to nucleophilic attack than the C6 position. This regioselectivity can be controlled by carefully selecting the reaction conditions. Using a stoichiometric amount of a cyanide source, such as potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at a controlled temperature allows for the preferential displacement of the C4-chloro group.

Experimental Protocol:

-

In a flask equipped with a stirrer and under an inert atmosphere, 4,6-dichloro-2-methylpyrimidine is dissolved in anhydrous DMSO.

-

Potassium cyanide (1.0 equivalent) is added portion-wise at room temperature.

-

The reaction mixture is stirred at a slightly elevated temperature (e.g., 40-50 °C) and the progress is monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Comprehensive Characterization: A Multi-technique Approach

The unambiguous identification and purity assessment of the synthesized this compound require a combination of spectroscopic and analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClN₃ | [2] |

| Molecular Weight | 153.56 g/mol | [2] |

| CAS Number | 187930-67-6 | |

| Appearance | White to off-white solid | |

| Melting Point | Not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around δ 2.5-2.7 ppm) and a singlet for the pyrimidine ring proton (around δ 7.5-7.8 ppm). The exact chemical shifts can vary depending on the deuterated solvent used.[3]

-

¹³C NMR: The carbon NMR spectrum will provide signals for each of the six carbon atoms in the molecule, including the methyl carbon, the pyrimidine ring carbons, and the nitrile carbon. The chemical shifts will be indicative of their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for:

-

C≡N stretch: A sharp, medium-intensity band around 2230-2240 cm⁻¹.

-

C=N and C=C stretches: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the pyrimidine ring.

-

C-Cl stretch: A band in the 800-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion peak, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will show an (M+2)⁺ peak with about one-third the intensity of the M⁺ peak, which is a characteristic signature for a monochlorinated compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the final compound. A single sharp peak in the chromatogram under various elution conditions would indicate a high degree of purity.

Safety Considerations

-

Cyanides: Potassium cyanide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. All personnel must be properly trained in handling cyanides and have access to an appropriate cyanide antidote kit.

-

Chlorinating Agents: Triphosgene is a toxic solid and a source of phosgene. It should be handled with care in a fume hood.

-

Solvents: Organic solvents used in the synthesis are flammable and may be toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This technical guide outlines a robust and well-reasoned synthetic pathway for the preparation of this compound. The proposed multi-step synthesis, coupled with a comprehensive characterization strategy, provides a solid foundation for researchers to produce this valuable building block with high purity. The insights into the rationale behind the experimental choices are intended to empower scientists in their efforts to synthesize novel and complex molecules for the advancement of drug discovery and development.

References

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Govindaraju, V., & Ramaswamy, K. (2001). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine, 46(4), 643-649.

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- Popov, V. G., et al. (2018). Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Journal of Fluorine Chemistry.

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- ResearchGate. (2017).

- Mao, J., & Xu, J. (2017). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. RSC Advances, 7(82), 52055–52067.

- ResearchGate. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.

- Silva, T. O., & de Souza, R. O. M. A. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 43(6), 712-726.

- Royal Society of Chemistry. (2021).

-

Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved January 20, 2026, from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-2-methylpyrimidine-4-carbonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-2-methylpyrimidine-4-carbonitrile is a versatile heterocyclic compound that has emerged as a crucial intermediate and building block in the synthesis of a wide range of biologically active molecules, particularly in the realm of kinase inhibitors for targeted cancer therapy. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications in medicinal chemistry, supported by spectroscopic data and safety information. The strategic positioning of its reactive chloro, nitrile, and methyl groups on the pyrimidine core makes it an attractive scaffold for generating molecular diversity and fine-tuning the pharmacological profiles of drug candidates.

Core Compound Identification and Properties

Chemical Identity:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1192064-60-0[1][2] |

| Molecular Formula | C₆H₄ClN₃[2] |

| Molecular Weight | 153.57 g/mol [3] |

| SMILES | CC1=NC(Cl)=CC(C#N)=N1[2] |

Physicochemical Properties:

| Property | Value |

| Appearance | Solid (form may vary) |

| Purity | Typically ≥95% |

| Storage | Store at room temperature[4] |

Synthesis and Reaction Mechanisms

A likely precursor for the target molecule is 4,6-dichloro-2-methylpyrimidine. A patented method for the synthesis of this precursor involves a two-step process starting from dimethyl malonate and acetamidine hydrochloride.[5]

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Methodology (Conceptual):

-

Cyclocondensation to form the Pyrimidine Core:

-

React dimethyl malonate with acetamidine hydrochloride in the presence of a base like sodium methoxide in methanol.

-

This reaction forms the pyrimidine ring, yielding 4,6-dihydroxy-2-methylpyrimidine.

-

-

Chlorination of the Pyrimidine Ring:

-

The dihydroxy pyrimidine is then chlorinated using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or triphosgene.[5]

-

This step is crucial and often requires elevated temperatures to drive the reaction to completion, affording 4,6-dichloro-2-methylpyrimidine.

-

-

Selective Cyanation:

-

The final step involves the selective displacement of one of the chloro groups with a cyanide group. This can be achieved using a cyanide salt like potassium cyanide (KCN).

-

The regioselectivity of this nucleophilic aromatic substitution (SNAr) is a key consideration. The presence of the electron-donating methyl group at the 2-position can influence the reactivity of the chloro groups at the 4 and 6 positions. Generally, in such systems, the 4-position is more susceptible to nucleophilic attack.

-

The reaction may be facilitated by a phase-transfer catalyst to enhance the solubility and reactivity of the cyanide salt in an organic solvent.

-

Chemical Reactivity and Role as a Synthetic Intermediate

The chemical utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable building block in medicinal chemistry.[6]

Key Reactive Sites:

-

The Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, which is a common strategy in the synthesis of kinase inhibitors to introduce moieties that interact with the hinge region of the kinase.

-

The Nitrile Group: The carbonitrile functionality can undergo various transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.

-

The Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can be protonated or alkylated, and the ring itself can participate in various chemical transformations.

Caption: Key reactive sites of this compound.

Applications in Drug Discovery and Development

Substituted pyrimidines are a cornerstone of many approved drugs, and this compound serves as a key intermediate in the synthesis of novel therapeutic agents, particularly in oncology. Its scaffold is frequently employed in the design of kinase inhibitors.

Role in Kinase Inhibitor Synthesis:

Protein kinases are a class of enzymes that are often dysregulated in cancer. Small molecule inhibitors that target the ATP-binding site of these kinases have proven to be effective cancer therapies. The pyrimidine core of this compound can mimic the adenine core of ATP, while the substituents can be tailored to achieve high potency and selectivity for the target kinase.

For example, the chloro group at the 6-position can be displaced by an amine-containing moiety to form a crucial hydrogen bond with the hinge region of the kinase. The nitrile group can be used to introduce further diversity or can be a key pharmacophoric feature itself. The methyl group can provide steric bulk and influence the overall conformation of the inhibitor.

While specific examples of approved drugs directly synthesized from this exact starting material are not prominently disclosed in the public domain, numerous patents and research articles describe the use of closely related chloropyrimidine carbonitriles in the synthesis of inhibitors for various kinases, including Aurora kinases and others involved in cell cycle regulation and signal transduction.[7][8][9]

Spectroscopic Data and Characterization

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methyl protons (around 2.5-2.8 ppm) and a singlet for the aromatic proton on the pyrimidine ring (around 7.5-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the nitrile carbon, and the four carbons of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (153.57 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound should be consulted, general handling guidelines for related chloropyrimidines include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its well-defined reactive sites allow for facile and diverse chemical modifications, making it an ideal scaffold for the synthesis of complex molecules, particularly kinase inhibitors. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for researchers and scientists aiming to leverage this versatile building block in the creation of next-generation therapeutics.

References

- Nadella, R. (2018). An Improved and Scalable Process for the Preparation of Dasatinib. Asian Journal of Chemistry, 30(6), 1339-1342.

- Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 286754, 6-Chloro-2-methylpyrimidin-4-amine. Available at: [Link]

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)-pyrimidine. Arkivoc, 2020(7), 1-12.

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]

-

MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]

-

NIH. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Available at: [Link]

-

PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]

-

National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Available at: [Link]

-

CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available at: [Link]

-

MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]

Sources

- 1. 1192064-60-0|this compound|BLD Pharm [bldpharm.com]

- 2. biosynth.com [biosynth.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 1192064-60-0 [chemicalbook.com]

- 5. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

solubility of 6-Chloro-2-methylpyrimidine-4-carbonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 6-Chloro-2-methylpyrimidine-4-carbonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predicted solubility profiles in various organic solvents, and detailed experimental protocols for accurate solubility determination. By synthesizing fundamental chemical principles with practical laboratory methods, this guide aims to be an essential resource for the effective handling and application of this compound.

Introduction to this compound

This compound is a versatile heterocyclic compound featuring a pyrimidine core, a functional group of significant interest in medicinal chemistry and materials science.[1] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[2][3] A thorough understanding of its solubility in a range of organic solvents is paramount for processes such as reaction optimization, purification, crystallization, and the preparation of formulations for preclinical and clinical studies.[4][5] This guide provides both a theoretical framework and practical methodologies to approach the solubility of this specific pyrimidine derivative.

Physicochemical Profile

To understand the solubility of this compound, a review of its structural and physicochemical properties is essential.

| Property | Value/Information | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1192064-60-0 | [6] |

| Molecular Formula | C₆H₄ClN₃ | [7] |

| Molecular Weight | 153.57 g/mol | [7] |

| Structure | A pyrimidine ring substituted with a chloro group, a methyl group, and a nitrile group. | N/A |

| Predicted Polarity | Moderately polar, due to the presence of electronegative nitrogen atoms in the pyrimidine ring and the polar carbon-nitrogen triple bond of the nitrile group. The chloro and methyl groups also contribute to the overall electronic distribution. | |

| Storage Temperature | Room Temperature | [6] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules and the intermolecular forces between them.[8][9] For this compound, the key factors influencing its solubility are:

-

Polarity: The molecule possesses both polar (nitrile group, pyrimidine ring nitrogens, chloro group) and non-polar (methyl group, aromatic ring) regions. Its overall moderate polarity suggests it will be more soluble in solvents of similar polarity.[10]

-

Intermolecular Forces: The primary intermolecular forces at play will be dipole-dipole interactions due to the polar functional groups. The nitrogen atoms in the pyrimidine ring and the nitrile group can also act as hydrogen bond acceptors.[8][10]

-

Molecular Size and Shape: The relatively small and planar structure of the molecule will also influence how it packs in a crystal lattice and interacts with solvent molecules.[11]

-

Temperature: The solubility of most solids in organic solvents increases with temperature.[11] This is a critical parameter for techniques like recrystallization.[5]

Predicted Solubility Profile in Organic Solvents

Based on the above principles, a predicted solubility profile for this compound can be outlined. It is crucial to note that these are predictions, and experimental verification is necessary.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are polar and can engage in strong dipole-dipole interactions with the solute. Their ability to accept hydrogen bonds also favors interaction.[9] For many complex organic molecules, DMSO and DMF are excellent solvents.[12] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors and acceptors, interacting with the nitrogen atoms of the pyrimidine and nitrile groups. Solubility is expected to decrease as the alkyl chain of the alcohol increases, reducing its polarity.[8] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can effectively solvate the molecule through dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor. |

| Ketones | Acetone | Moderate | Acetone's polarity is suitable for dissolving moderately polar compounds. |

| Non-polar | Hexane, Toluene | Low | These solvents lack the polarity to effectively solvate the polar functional groups of the molecule.[9] |

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.[13]

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess structure-solubility relationships.[3][13] It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Protocol for Nephelometric Kinetic Solubility Assay:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous or organic solvent.

-

Precipitation and Measurement: The addition of the solvent will cause the compound to precipitate if its solubility is exceeded. The turbidity of each well is then measured using a nephelometer.[2][3]

-

Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases.

Diagram of Kinetic Solubility Workflow

A workflow for determining kinetic solubility using nephelometry.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the gold standard for this determination.[4][14]

Protocol for Shake-Flask Method:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Concentration Analysis: Accurately determine the concentration of the compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Diagram of Thermodynamic Solubility Workflow

A workflow for the shake-flask method to determine thermodynamic solubility.

Data Interpretation and Application

The obtained solubility data is invaluable for various applications:

-

Process Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., recrystallization). For recrystallization, an ideal solvent would show high solubility at elevated temperatures and low solubility at room temperature.[5]

-

Formulation Development: Identifying suitable solvent systems for liquid formulations or for preparing solid dispersions to enhance bioavailability.[4]

-

Preclinical Studies: Ensuring the compound can be dissolved in a suitable vehicle for in vitro and in vivo testing.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted, related pyrimidine compounds are known to cause skin and eye irritation and may cause respiratory irritation.[15][16][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a dry, cool place.[6]

Conclusion

The solubility of this compound is a key parameter that dictates its utility in research and development. While quantitative data requires experimental determination, a strong predictive understanding can be achieved through the principles of "like dissolves like" and an analysis of its molecular structure. This guide provides the theoretical foundation and detailed experimental protocols necessary for scientists to accurately measure and effectively utilize the solubility data of this compound, thereby facilitating its successful application in medicinal chemistry and beyond.

References

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility.

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Al-Issa, S. A. (2013). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 18(7), 8506–8516. [Link]

-

ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. Retrieved from [Link]

-

ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

- BenchChem. (2025).

Sources

- 1. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rheolution.com [rheolution.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | 1192064-60-0 [chemicalbook.com]

- 7. biosynth.com [biosynth.com]

- 8. youtube.com [youtube.com]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmatutor.org [pharmatutor.org]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity of 6-Chloro-2-methylpyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-methylpyrimidine-4-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates two key reactive sites: a chloro group at the C4 position and a nitrile group at the C6 position, both situated on an electron-deficient pyrimidine ring. This guide provides a comprehensive analysis of the distinct and synergistic reactivity of these functional groups. We will explore the mechanistic underpinnings of nucleophilic aromatic substitution (SNAr) at the C4-chloro position, palladium-catalyzed cross-coupling reactions, and the diverse transformations of the nitrile moiety, including hydrolysis, reduction, and cycloaddition. Emphasis is placed on chemoselectivity, offering field-proven insights and detailed protocols to enable precise manipulation of this scaffold for the synthesis of complex molecular architectures.

Introduction to a Privileged Scaffold

The pyrimidine ring is a foundational motif in numerous natural products, including the nucleobases of DNA and RNA, and is a privileged structure in modern pharmacology.[1][2][3][4] Its inherent electron-deficient nature, arising from the two ring nitrogen atoms, makes it a prime candidate for a variety of chemical transformations.[5][6] The subject of this guide, this compound, exemplifies this reactivity, offering two distinct functional handles for molecular elaboration.

1.1 Physicochemical Properties and Structural Features

The molecule's reactivity is dictated by the electronic interplay between the pyrimidine core and its substituents. The two ring nitrogens and the strongly electron-withdrawing nitrile group significantly deplete electron density from the ring, particularly at the C2, C4, and C6 positions.[5][7] This electronic feature is the primary driver for the high reactivity of the C4-chloro group towards nucleophilic attack.

| Property | Value |

| CAS Number | 1192064-60-0 |

| Molecular Formula | C₆H₄ClN₃ |

| Molecular Weight | 153.56 g/mol |

| Appearance | Typically a solid |

| SMILES | CC1=NC(=CC(=N1)Cl)C#N |

1.2 Overview of Reactive Sites

The strategic placement of the chloro and nitrile groups allows for a wide range of selective chemical modifications.

-

The C4-Chloro Group: This is the most electrophilic site on the ring, highly activated towards Nucleophilic Aromatic Substitution (SNAr). It also serves as an excellent handle for various palladium-catalyzed cross-coupling reactions.

-

The C4-Nitrile Group: The cyano group is a versatile functional group that can be transformed into amines, amides, carboxylic acids, or serve as a precursor for more complex heterocyclic systems like tetrazoles.

}

Reactivity overview of this compound.

The Highly Reactive C4-Chloro Group

The chloro substituent at the C4 position is the most labile site on the molecule. The reactivity at this position generally follows the order C4(6) > C2 >> C5 on the pyrimidine ring, a preference observed in both SNAr and many cross-coupling reactions.[7]

2.1 Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the hallmark of electron-deficient (hetero)aromatic halides. Unlike SN1 and SN2 reactions, it proceeds via a two-step addition-elimination mechanism.[8]

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

The presence of the electron-withdrawing nitrile group and the ring nitrogens is crucial, as they stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[1][9]

2.2 SNAr Protocols and Methodologies

A wide array of nucleophiles can readily displace the C4-chloro group under relatively mild conditions.

Amination

The introduction of amino groups is fundamental in drug discovery. This reaction typically proceeds with high efficiency.

-

Protocol: Synthesis of 6-Amino-2-methylpyrimidine-4-carbonitrile Derivatives

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as 1,4-dioxane, DMF, or NMP.

-

Reagents: Add the desired primary or secondary amine (1.1-1.5 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.).

-

Reaction: Heat the mixture, typically between 80-120 °C, and monitor by TLC or LC-MS. Reactions are often complete within 2-12 hours.

-

Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization.

-

| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |

| Aniline | NaHCO₃ | DMF | RT | 95 |

| Morpholine | K₂CO₃ | DMAc | 100 | High |

| Dibutylamine | K₂CO₃ | DMAc | 100 | ~70 (C4 isomer) |

(Yields are representative and can vary based on specific substrates and conditions.[7][10])

Alkoxylation and Thiolation

The displacement of the chloride with oxygen or sulfur nucleophiles provides access to ethers and thioethers, respectively.

-

Protocol: Synthesis of 6-Methoxy-2-methylpyrimidine-4-carbonitrile

-

Setup: To a solution of this compound (1.0 eq.) in methanol, add sodium methoxide (1.1-1.2 eq.) either as a solid or as a solution in methanol.

-

Reaction: The reaction is often exothermic and proceeds readily at room temperature or with gentle heating (reflux). Monitor to completion (typically 1-4 hours).

-

Workup: Neutralize the mixture with an acid (e.g., acetic acid), remove the solvent under vacuum, and partition the residue between water and an organic solvent.

-

Purification: The product is isolated after drying and evaporation of the organic phase.

-

2.3 Palladium-Catalyzed Cross-Coupling Reactions

The C4-chloro group is also an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling

This reaction is a powerful tool for forming C-C bonds by coupling the chloropyrimidine with a boronic acid or ester.[11][12][13]

-

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Setup: To a degassed mixture of this compound (1.0 eq.), an arylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃, K₃PO₄, or KF; 2-3 eq.) in a solvent system like 1,4-dioxane/water or THF, add a palladium catalyst.[11][14]

-

Catalyst System: Common catalysts include Pd(PPh₃)₄ (5 mol %) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as P(t-Bu)₃.[11][14]

-

Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 50-100 °C until the starting material is consumed.[11]

-

Workup: Cool the reaction, filter off the catalyst if necessary, and perform a standard aqueous workup followed by extraction.

-

Purification: Purify the product by column chromatography.

-

}

Typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Transformations of the C4-Nitrile Group

The nitrile group offers a rich vein of chemical reactivity, allowing for its conversion into several other important functional groups. These reactions often require conditions that leave the C4-substituent (if modified from chloro) intact, demonstrating the potential for orthogonal synthesis.

3.1 Hydrolysis to Amide or Carboxylic Acid

Nitrile hydrolysis can be controlled to yield either the primary amide or the carboxylic acid.

-

Partial Hydrolysis to Amide: This is typically achieved under mildly acidic or basic conditions. For example, treating the nitrile with concentrated sulfuric acid at a controlled temperature (e.g., 0-25 °C) followed by aqueous workup can selectively yield the amide.

-

Full Hydrolysis to Carboxylic Acid: More forcing conditions, such as heating with strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH), will drive the hydrolysis to completion, furnishing the carboxylic acid after acidification.

3.2 Reduction to a Primary Amine

The conversion of the nitrile to an aminomethyl group is a valuable transformation for introducing a flexible basic linker.

-

Protocol: Nitrile Reduction to 6-(Aminomethyl)-2-methylpyrimidine Derivative

-

Reagents: Common reducing agents include Lithium Aluminum Hydride (LiAlH₄) in THF, catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C), or borane complexes.[15]

-

Setup (with LiAlH₄): In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2-3 eq.) in anhydrous THF. Cool the suspension to 0 °C.

-

Addition: Add a solution of the pyrimidine-4-carbonitrile derivative in THF dropwise, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until complete.

-

Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Workup: Filter the resulting solids and wash thoroughly with an organic solvent. Dry and concentrate the filtrate to obtain the crude amine.

-

3.3 Cycloaddition to a Tetrazole

Nitriles can undergo [3+2] cycloaddition with azides to form tetrazole rings, which are often used as bioisosteres for carboxylic acids in drug design.

-

Protocol: Synthesis of a Tetrazolylpyrimidine

-

Setup: Dissolve the pyrimidine-4-carbonitrile derivative in a solvent like DMF or toluene.

-

Reagents: Add an azide source, such as sodium azide (NaN₃), along with an activator like ammonium chloride (NH₄Cl) or a Lewis acid (e.g., ZnBr₂).

-

Reaction: Heat the mixture (typically 100-130 °C) for several hours until the reaction is complete.

-

Workup: After cooling, carefully acidify the reaction mixture with dilute HCl. This protonates the tetrazole and quenches any residual azide. The product often precipitates and can be collected by filtration.

-

Chemoselectivity: A Strategic Approach

The presence of two distinct reactive groups necessitates a careful choice of reagents and conditions to achieve selective modification of one site over the other.

-

Targeting the Chloro Group: SNAr reactions with amines, alkoxides, or thiolates, as well as most palladium-catalyzed couplings, are highly selective for the C4-chloro position. The nitrile group is typically unreactive under these conditions.

-

Targeting the Nitrile Group: Reactions such as reduction with LiAlH₄ or hydrolysis with strong acid/base will transform the nitrile. If the C4-chloro group is still present, it may also react or be lost, depending on the specific conditions. Therefore, it is often synthetically advantageous to first substitute the chloro group and then modify the nitrile.

This inherent selectivity allows for a logical, stepwise approach to building complex molecules from the this compound scaffold.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. The high reactivity and selectivity of the C4-chloro group towards nucleophilic aromatic substitution and cross-coupling reactions, combined with the diverse transformational potential of the C4-nitrile group, provide chemists with a robust platform for generating novel and complex molecular structures. A thorough understanding of the electronic properties and reaction mechanisms detailed in this guide empowers researchers in drug discovery and materials science to strategically and efficiently utilize this valuable scaffold.

References

-

Thieme Chemistry. (n.d.). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Thieme E-Books & E-Journals. [Link]

-

Hansen, M. R., & Andersen, K. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [Link]

-

Wikipedia. (n.d.). Pyrimidine. [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

-

Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5433. [Link]

-

ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]

-

Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 21. [Link]

-

ResearchGate. (n.d.). General reaction for synthesis of pyridopyrimidine carbonitrile derivatives. [Link]

-

Davis, M., et al. (1970). Heterocyclic syntheses with malonyl chloride. Part IX. 2-Substituted 4-chloro-6-pyrimidones from certain nitriles. Journal of the Chemical Society C: Organic, 2449. [Link]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

-

Khan Academy. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

-

Wan, Z.-K., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 9(10), 2039-2042. [Link]

-

ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-Activated Pyrimidines. [Link]

-

Anbhule, P. V., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Organic Chemistry, 7(5), 416-418. [Link]

-

Movassaghi, M., & Hill, M. D. (2008). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 3(1), 140-144. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

-

VNUHCM Journal of Natural Sciences. (2022). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. [Link]

-

CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]

-

Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6393. [Link]

-

Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]

-

PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. [Link]

-

Chemsrc. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. [Link]

-

El-Naggar, A. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6289. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. benthamopen.com [benthamopen.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Amine synthesis by nitrile reduction [organic-chemistry.org]

The Strategic Application of 6-Chloro-2-methylpyrimidine-4-carbonitrile in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to mimic biological purines. Within this privileged class of heterocycles, 6-Chloro-2-methylpyrimidine-4-carbonitrile has emerged as a highly valuable and reactive intermediate for the synthesis of targeted therapeutics. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the potential applications of this compound in drug discovery, with a particular focus on the development of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Introduction: The Pyrimidine Nucleus as a Privileged Scaffold

The pyrimidine ring is a fundamental component of life, forming the structural basis for the nucleobases uracil, thymine, and cytosine in nucleic acids. This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of new drugs. The pyrimidine core is present in a wide array of approved drugs, including the anticancer agent 5-fluorouracil and the antibacterial drug trimethoprim. The diverse pharmacological activities of pyrimidine derivatives are well-documented and span anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties.[1]

The strategic functionalization of the pyrimidine ring allows for the fine-tuning of its physicochemical properties and its interaction with biological targets. This compound is a prime example of a strategically substituted pyrimidine, offering multiple reactive sites for diversification and the introduction of pharmacophoric features. The chlorine atom at the 6-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the nitrile group at the 4-position can be further elaborated or can participate in key interactions with target proteins. The methyl group at the 2-position provides a point of steric and electronic modulation.

Synthesis of this compound: A Plausible Synthetic Pathway

Proposed Synthetic Scheme:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

-

To a stirred solution of 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) in a suitable solvent such as dichloroethane, add N,N-diethylaniline (2.2 eq).

-

Heat the mixture to reflux.

-

Slowly add a solution of triphosgene (0.7 eq) in dichloroethane to the refluxing mixture. The use of triphosgene is a safer alternative to phosgene gas.[2]

-

Maintain the reflux for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 4,6-dichloro-2-methylpyrimidine.

Rationale: The chlorination of dihydroxypyrimidines is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is a common reagent for this purpose; however, triphosgene offers a milder and often more selective alternative. The addition of a non-nucleophilic base like N,N-diethylaniline is crucial to neutralize the HCl generated during the reaction.

Step 2: Synthesis of this compound

-

Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add sodium cyanide or potassium cyanide (1.0-1.2 eq) to the solution.

-

Heat the reaction mixture to a temperature between 80-120 °C. The selective displacement of one chlorine atom is favored at the 4-position due to the electronic effects of the pyrimidine ring nitrogens.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to obtain this compound.

Rationale: The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are activated towards nucleophilic aromatic substitution. However, the 4-position is generally more electrophilic. By using a controlled amount of the cyanide nucleophile and carefully managing the reaction temperature, selective monosubstitution can be achieved. This approach is analogous to the synthesis of other cyanopyrimidines from their corresponding chloropyrimidines.

Potential Applications in Medicinal Chemistry

The trifunctional nature of this compound makes it a versatile scaffold for the synthesis of a diverse range of bioactive molecules. Its primary utility lies in its role as a key intermediate in the construction of kinase inhibitors.

A Central Building Block for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. As a result, kinase inhibitors have become a major class of therapeutic agents. The pyrimidine core is a common feature in many kinase inhibitors, often serving as a scaffold that mimics the adenine ring of ATP to bind to the kinase active site.

3.1.1. Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Several potent Aurora kinase inhibitors are based on a 2,4-disubstituted pyrimidine scaffold.

While no specific Aurora kinase inhibitors have been explicitly reported to be synthesized from this compound, the structural motif is highly relevant. The general strategy involves the sequential nucleophilic substitution of the two chlorine atoms in a 2,4-dichloropyrimidine derivative. The chlorine at the 6-position of our target molecule can be readily displaced by a variety of amine nucleophiles, which is a key step in the synthesis of many Aurora kinase inhibitors.[2][3]

Caption: General synthetic strategy for potential Aurora kinase inhibitors.

3.1.2. EGFR and VEGFR-2 Inhibitors

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are both receptor tyrosine kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis. Dual inhibitors of EGFR and VEGFR-2 have shown significant promise in cancer therapy. The 4-anilinopyrimidine scaffold is a well-established pharmacophore for EGFR inhibitors.

The chlorine atom in this compound is susceptible to displacement by anilines, providing a direct route to 4-anilinopyrimidine derivatives. The nitrile group at the 4-position can be a key hydrogen bond acceptor in the kinase hinge region, or it can be further modified to optimize binding affinity and selectivity.

| Target | Representative Inhibitor Scaffold | Role of this compound | Reference |

| Aurora Kinase A | 2,4-Bisanilinopyrimidines | Provides the core pyrimidine scaffold for sequential amination. | [2] |

| EGFR | 4-Anilinopyrimidines | Serves as a direct precursor to the 4-anilinopyrimidine core. | [1][4] |

| VEGFR-2 | Pyrimidine-5-carbonitriles | The nitrile group is a key pharmacophoric feature. | [4] |

Experimental Protocol: A Representative Nucleophilic Aromatic Substitution

The following protocol details a general procedure for the reaction of this compound with an amine nucleophile, a key step in the synthesis of many potential kinase inhibitors.

-

In a clean, dry flask, dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Add the desired amine nucleophile (1.0-1.2 eq) to the solution.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration and washed with a suitable solvent.

-

Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Broader Potential and Future Directions

Beyond kinase inhibitors, the unique substitution pattern of this compound opens up possibilities for the development of other classes of therapeutic agents. The pyrimidine-5-carbonitrile moiety has been associated with a range of biological activities, including:

-

Anticancer Activity: The nitrile group can act as a key pharmacophore in various anticancer compounds, not limited to kinase inhibitors.

-

Antimicrobial and Antiviral Agents: The pyrimidine scaffold is a common feature in many antimicrobial and antiviral drugs.

-

Anti-inflammatory Agents: Certain pyrimidine derivatives have shown potent anti-inflammatory effects.

The future development of therapeutics based on this scaffold will likely involve the exploration of a wider range of nucleophiles in the SNAr reaction at the 6-position, as well as the chemical modification of the nitrile group at the 4-position. Structure-activity relationship (SAR) studies on derivatives of this compound will be crucial in identifying new lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a versatile and highly valuable building block for medicinal chemistry. Its strategic placement of reactive and modulatory functional groups makes it an ideal starting point for the synthesis of a wide range of potential therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, with the aim of inspiring and facilitating its use in the ongoing quest for new and effective medicines.

References

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters.

-

Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry.

-

CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry.

-

Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 3. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]

literature review of 6-Chloro-2-methylpyrimidine-4-carbonitrile and its analogs

An In-depth Technical Guide to 6-Chloro-2-methylpyrimidine-4-carbonitrile and its Analogs for Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its versatile chemical reactivity and ability to engage with a wide range of biological targets.[1][2] This guide focuses on this compound, a highly functionalized pyrimidine derivative that serves as a pivotal building block for the synthesis of diverse molecular libraries. We will explore its synthesis, chemical properties, and, most importantly, the strategic derivatization of its reactive sites—the C6-chloro and C4-carbonitrile groups—to generate analogs with significant therapeutic potential. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core chemistry, field-proven experimental protocols, and a survey of the biological activities of its derivatives, particularly in oncology and inflammation.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring, an aromatic heterocycle with two nitrogen atoms, is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[2] This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in drug design. Its unique physicochemical attributes, including the ability to act as both a hydrogen bond donor and acceptor and to serve as a bioisostere for phenyl rings, allow for effective interaction with various enzymatic targets.[2] Consequently, pyrimidine derivatives have found broad therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents.[1][2][3] The strategic functionalization of the pyrimidine ring at its 2, 4, 5, and 6 positions allows for the fine-tuning of a compound's pharmacological profile, making it a highly sought-after core for novel drug candidates.[2]

Core Compound: this compound

This compound (CAS: 1192064-60-0) is a versatile chemical intermediate whose value lies in its distinct reactive handles.[4][5] The electron-withdrawing nature of the pyrimidine ring, further activated by the cyano group, makes the chlorine atom at the C6 position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide array of functional groups, leading to the generation of extensive analog libraries.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1192064-60-0 | [4] |

| Molecular Formula | C₆H₄ClN₃ | [5] |

| Molecular Weight | 153.56 g/mol | [5] |

| SMILES | CC1=NC(=CC(=N1)Cl)C#N | [5] |

| Appearance | White to light yellow powder/crystal | N/A |

| Storage | Store at Room Temperature | [4] |

Synthetic Pathways and Chemical Reactivity

The primary utility of this compound in drug discovery is its capacity for facile derivatization. The C6-chloro position is the most reactive site for generating analogs.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This reaction is the cornerstone of analog synthesis from this scaffold. The general mechanism involves the addition of a nucleophile to the electron-deficient pyrimidine ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.

A key example of this reactivity is its use as an intermediate in the synthesis of the dual BCR/ABL and Src family tyrosine kinase inhibitor, Dasatinib. In a crucial step, the chlorine is displaced by the amino group of a thiazole derivative.[6]

Below is a diagram illustrating the key synthetic transformations possible from the core scaffold.

Caption: General SNAr pathways for analog synthesis.

Therapeutic Applications of Analogs

Derivatives of the this compound scaffold have shown promise in a variety of therapeutic areas, most notably in oncology. The ability to readily modify the C6 position allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific biological targets.

Anticancer Activity

The pyrimidine core is a well-established pharmacophore in cancer therapy.[7] Many pyrimidine-based drugs, such as 5-Fluorouracil, function by interfering with nucleic acid synthesis.[1] More modern targeted therapies utilize pyrimidine scaffolds to inhibit specific enzymes crucial for cancer cell proliferation and survival, such as protein kinases.

Analogs derived from substituted chloropyrimidines have demonstrated potent activity as:

-

Kinase Inhibitors: As seen in the synthesis of Dasatinib, the pyrimidine core can be elaborated to target kinases like BCR-ABL and Src.

-

EGFR Inhibitors: Pyrimidine hybrids have been synthesized and shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with some compounds showing potent anti-proliferative activity against breast cancer cell lines (MCF-7).[8]

-

COX-2 Inhibitors: Certain pyrimidine-5-carbonitrile derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, which is a target implicated in both inflammation and cancer.[9]

Anti-inflammatory Activity

Pyrimidine derivatives are known to exhibit anti-inflammatory properties by modulating key inflammatory mediators like cytokines and prostaglandins.[3] The development of pyrimidine-based COX-2 inhibitors highlights the potential for this class of compounds in treating inflammatory disorders.[9]

Other Applications

The versatility of the pyrimidine scaffold extends to numerous other biological activities, including antiviral, antifungal, and CNS-active agents, demonstrating the broad potential of libraries derived from intermediates like this compound.[2][3]

Summary of Biologically Active Analogs

| Core Scaffold Modification | Target Class | Example Therapeutic Area | Key Findings | Reference |

| 6-amino-thiazole substitution | Tyrosine Kinases (BCR-ABL, Src) | Oncology (Leukemia) | Serves as a key intermediate for the potent inhibitor Dasatinib. | |

| 6-amino-phenyl substitution | EGFR Tyrosine Kinase | Oncology (Breast Cancer) | Hybrids show potent in-vitro EGFR-TK inhibition and selective cytotoxicity toward MCF-7 cells. | [8] |

| Varied C6 substitutions | Cyclooxygenase-2 (COX-2) | Oncology / Inflammation | Pyrimidine-5-carbonitrile derivatives show promising COX-2 inhibitory activity and anticancer effects. | [9] |

| Fused pyrimidine-sulfonamides | Various (CDKs, DHFR, etc.) | Oncology | Hybrids exhibit significant antiproliferative activity against various cancer cell lines. | [7] |

Experimental Protocol: Synthesis of a 6-Amino-pyrimidine Analog

This section provides a detailed, self-validating protocol for a representative SNAr reaction, a cornerstone technique for diversifying the this compound core.

Objective: To synthesize a 6-(substituted-amino)-2-methylpyrimidine-4-carbonitrile analog via nucleophilic aromatic substitution.

Materials and Reagents

-

This compound

-

Substituted amine (e.g., 4-fluoroaniline)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Solvent (e.g., Isopropanol, NMP, or THF)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F254)

-

Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)

Step-by-Step Methodology

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add the chosen solvent (e.g., Isopropanol, 10 mL per mmol of starting material).

-

Add the substituted amine (1.1 eq).

-

Rationale: A slight excess of the nucleophile is used to ensure the complete consumption of the limiting starting material.

-

Add DIPEA (1.5 eq).

-

Rationale: DIPEA acts as a non-nucleophilic organic base to scavenge the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation and deactivation of the amine nucleophile, thereby driving the reaction forward.

-

-

Reaction Execution:

-

Heat the reaction mixture to a suitable temperature (e.g., 80 °C or reflux) and stir vigorously.

-

Rationale: Heating provides the necessary activation energy for the SNAr reaction, which can be sluggish at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. Use a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes) to resolve the starting material and product spots.

-

Self-Validation: The reaction is deemed complete when the starting chloropyrimidine spot is no longer visible by TLC analysis.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between ethyl acetate and water or a saturated sodium bicarbonate solution.

-

Rationale: The aqueous wash removes the DIPEA-HCl salt and any other water-soluble impurities.

-

Separate the organic layer. Wash it sequentially with water and then brine.

-

Rationale: The brine wash helps to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification and Characterization:

-

Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Rationale: Chromatography separates the desired product from unreacted starting materials and non-polar impurities.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

-

Self-Validation: Obtain the mass of the final product and calculate the percentage yield. Characterize the product to confirm its identity and purity using:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.

-

-

Workflow Visualization

Caption: A typical laboratory workflow for SNAr reactions.

Conclusion and Future Outlook

This compound stands out as a high-value, versatile scaffold for modern drug discovery. Its predictable reactivity, particularly at the C6 position, allows for the systematic and efficient generation of diverse chemical libraries. The demonstrated success of its analogs in targeting key disease pathways, especially in oncology, underscores the continued importance of the pyrimidine core. Future research will likely focus on exploring novel substitutions, developing more complex fused-ring systems derived from this core, and applying these analogs to a broader range of biological targets. The combination of established chemistry and significant therapeutic potential ensures that this compound and its derivatives will remain a focal point of interest for medicinal chemists for the foreseeable future.

References

- Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article.